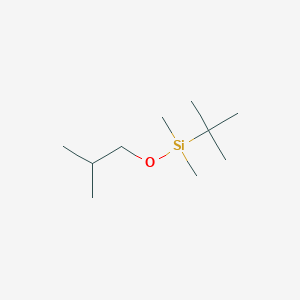
tert-Butyl(isobutoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(isobutoxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, an isobutoxy group, and two methyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl(isobutoxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane. The reaction involves the substitution of the chlorine atom with an isobutoxy group. The reaction typically requires a base, such as sodium hydride, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl(isobutoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: Reduction reactions can convert the compound into different organosilicon derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include bases like sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced organosilicon derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl(isobutoxy)dimethylsilane is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It is also used in the synthesis of fluorinating reagents .
Biology: The compound has applications in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients .
Industry: The compound is used in the production of high molecular weight polymers and as a monomer in polymerization reactions .
Mecanismo De Acción
The mechanism of action of tert-Butyl(isobutoxy)dimethylsilane involves the formation of hydrogen bonds with key amino acids in the active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these molecular targets, leading to various biological effects .
Comparación Con Compuestos Similares
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl(chloro)dimethylsilane
- tert-Butyl(methoxy)dimethylsilane
Comparison: tert-Butyl(isobutoxy)dimethylsilane is unique due to its isobutoxy group, which imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl(4-iodobutoxy)dimethylsilane contains an iodine atom, making it more reactive in substitution reactions .
Propiedades
Fórmula molecular |
C10H24OSi |
|---|---|
Peso molecular |
188.38 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(2-methylpropoxy)silane |
InChI |
InChI=1S/C10H24OSi/c1-9(2)8-11-12(6,7)10(3,4)5/h9H,8H2,1-7H3 |
Clave InChI |
NOLNHYYAZYPWPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281478.png)
![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)
![3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)
![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)
![[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine](/img/structure/B15281505.png)
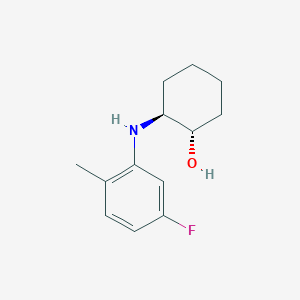
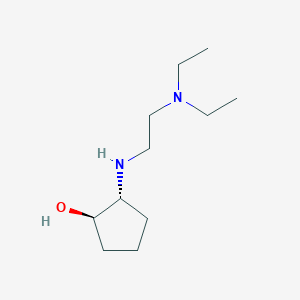
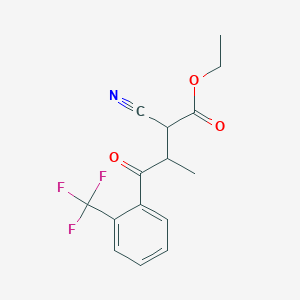
![6-(2-Chloro-5-iodophenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281536.png)
![3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281554.png)
![6-(3,4-Dimethoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281563.png)
![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
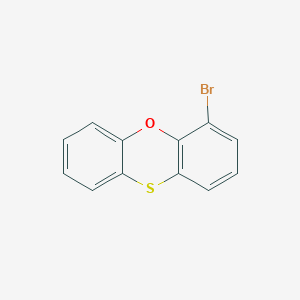
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
